molecular formula C7H7NO6 B185893 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate CAS No. 199926-39-1

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Cat. No.: B185893
CAS No.: 199926-39-1
M. Wt: 201.13 g/mol
InChI Key: SNGPHFVJWBKEDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, is a trianionic chelating agent . It effectively coordinates with many metal ions , making it a potent inhibitor of enzymes that require metal ions for their activity. One such enzyme is glutamate decarboxylase , which plays a crucial role in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

Chelidamic acid interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the chelidamic acid and a metal ion, effectively “wrapping” the ion and altering its chemical behavior. This can inhibit the function of enzymes that rely on these metal ions, such as glutamate decarboxylase .

Biochemical Pathways

By inhibiting glutamate decarboxylase, chelidamic acid can affect the GABAergic pathway . This pathway is responsible for the production of GABA, an inhibitory neurotransmitter that plays a key role in neuronal excitability. Disruption of this pathway can have significant effects on neurological function.

Pharmacokinetics

The compound’s solubility in 1 m nh4oh solution suggests that it may be well-absorbed in the gastrointestinal tract. Its ability to form chelates with metal ions could also influence its distribution within the body.

Result of Action

The inhibition of glutamate decarboxylase by chelidamic acid can lead to decreased levels of GABA . This can result in increased neuronal excitability, potentially leading to neurological disorders such as epilepsy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of chelidamic acid. For example, the presence of metal ions in the body can affect the compound’s ability to form chelates and thus its biological activity . Additionally, factors such as pH can influence the protonation state of chelidamic acid , which may affect its solubility and absorption.

Biochemical Analysis

Biochemical Properties

Chelidamic acid monohydrate interacts with various enzymes and proteins. It is among the most potent of the tested “conformationally restricted glutamate analogs” as an inhibitor of glutamate decarboxylase . This suggests that it has a significant role in biochemical reactions involving this enzyme.

Cellular Effects

Chelidamic acid monohydrate has been shown to have effects on various types of cells and cellular processes. For instance, gallium (III) complexes with chelidamic acid were tested to demonstrate the cytotoxicity effect and anti-proliferative activity on human breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of chelidamic acid monohydrate involves its interactions with biomolecules and changes in gene expression. It effectively coordinates with many metal ions , which could lead to changes in the activity of enzymes and other proteins.

Dosage Effects in Animal Models

The effects of chelidamic acid monohydrate can vary with different dosages in animal models. For example, oral administration of vanadium (V) complexes with chelidamic acid effectively lowered both the hyperglycemia and hyperlipidemia of diabetes

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate involves the reaction of ethyl thioacetate with alkyl amines to produce white leucine . Another method is the Barbier base method, which involves the reaction of alkyl halides with ammonia or amines to generate white leucine .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Comparison with Similar Compounds

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate is unique due to its potent inhibitory effect on glutamate decarboxylase and its ability to form stable complexes with metal ions . Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGPHFVJWBKEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486644
Record name 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199926-39-1
Record name 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the potential applications of metallo-supramolecular polymers incorporating chelidamic acid derivatives as ligands?

A: Chelidamic acid derivatives, like the bis-tridentate ligand with 2,6-bis(phenylamide)pyridine moieties (L1), can be used to synthesize metallo-supramolecular polymers with transition metal ions such as iron (II), ruthenium (II), or nickel (II). [] These polymers exhibit interesting electrochemical properties, including reversible redox behavior attributed to the metal centers. [] For example, the iron (II) containing polymer (PolyFeL1) displays reversible electrochromism, switching between orange and brown colors upon application of specific voltages. [] This property makes these polymers promising candidates for applications in electrochromic devices.

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